Brodimoprim is a synthetic antibacterial drug classified as a dihydrofolate reductase (DHFR) inhibitor. [, , ] It belongs to the trimethoprim class of antibiotics and exhibits potent activity against a broad spectrum of bacterial species. [] Brodimoprim is primarily used as a research tool to investigate bacterial DHFR, folate metabolism, and the development of novel antibacterial agents. []
Brodimoprim-d6 is synthesized from dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate through a multi-step chemical process. It falls under the classification of antibacterial agents and is specifically categorized as a dihydrofolate reductase inhibitor. This compound is utilized in both pharmaceutical research and analytical chemistry as a reference standard for deuterated compounds.
The synthesis of Brodimoprim-d6 involves several intricate steps:
The industrial production methods are optimized for large-scale synthesis using automated reactors and precise control over reaction conditions to ensure high yield and purity.
Brodimoprim-d6 has a complex molecular structure that can be represented by its chemical formula . The presence of deuterium atoms distinguishes it from its non-deuterated counterpart.
The structural configuration allows for effective binding to the target enzyme, dihydrofolate reductase, facilitating its mechanism of action.
Brodimoprim-d6 participates in various chemical reactions:
The products formed depend significantly on the specific conditions and reagents used in these reactions.
Brodimoprim-d6 exerts its antibacterial effects primarily by inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism in bacteria.
The compound's action mirrors that of Brodimoprim due to their structural similarities.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance spectroscopy which provide insights into its structural characteristics.
Brodimoprim-d6 has several significant applications:
Its unique properties make it an essential compound in both research and industrial settings.
Brodimoprim-d6 is a deuterated analog of the antibacterial agent brodimoprim (Ro 10-5970), where six hydrogen atoms (−H) are replaced by deuterium atoms (−D). The non-deuterated brodimoprim has the molecular formula C₁₃H₁₅BrN₄O₂ and a molecular weight of 339.19 g/mol [3] [7]. In contrast, brodimoprim-d6 has the formula C₁₃H₉D₆BrN₄O₂ and a molecular weight of 345.22 g/mol [2] [6] [8]. This isotopic substitution results in a mass increase of ~6 atomic mass units, critical for traceability in mass spectrometry studies. The core structure—a 2,4-diaminopyrimidine linked to a 4-bromo-3,5-dimethoxybenzyl group—remains unchanged, preserving its biological activity as a dihydrofolate reductase inhibitor [3] [7].
Table 1: Comparative Molecular Characteristics
Property | Brodimoprim | Brodimoprim-d6 |
---|---|---|
CAS Number | 56518-41-3 | 1346599-93-6 |
Molecular Formula | C₁₃H₁₅BrN₄O₂ | C₁₃H₉D₆BrN₄O₂ |
Molecular Weight (g/mol) | 339.19 | 345.22 |
Key Functional Groups | −OCH₃ (methoxy) | −OCD₃ (deuterated methoxy) |
Deuterium atoms are exclusively incorporated into the methoxy groups (−OCH₃ → −OCD₃) of the 4-bromo-3,5-dimethoxybenzyl moiety [6] [8]. This is confirmed by the SMILES notation of brodimoprim-d6: Brc1c(cc(cc1OC([2H])([2H])[2H])Cc1c[nH]c(=N)[nH]c1=N)OC([2H])([2H])[2H]
[6]. Each methoxy group contains three deuterium atoms, totaling six D atoms. This labeling strategy minimizes isotopic dilution effects in metabolic studies and ensures the benzyl ring’s electronic properties remain comparable to the non-deuterated molecule [3] [8].
Brodimoprim-d6 exhibits high solubility in dimethyl sulfoxide (DMSO), with a reported solubility of ≥33.33 mg/mL (98.26 mM) [3] [5]. However, DMSO solutions are hygroscopic and require preparation in anhydrous conditions to prevent hydrolysis. For storage, brodimoprim-d6 must be kept at −20°C under argon protection to avoid degradation via oxidation or dehalogenation [3] [8]. Solid-state stability is maintained in tightly sealed, light-protected containers, with no reported decomposition under recommended storage conditions [8].
Table 2: Spectroscopic Data for Brodimoprim-d6
Technique | Key Features | Significance |
---|---|---|
High-Resolution MS | [M+H]⁺ at m/z 346.23 | Confirms deuterium incorporation |
¹H-NMR | Absence of −OCH₃ signals at δ 3.8 ppm | Verifies −OCD₃ labeling |
¹³C-NMR | Quintet signal for −OCD₃ carbons (J ≈ 22 Hz) | Distinguishes from non-deuterated analog |
All listed compounds: Brodimoprim (CAS 56518-41-3), Brodimoprim-d6 (CAS 1346599-93-6)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: